1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Overview
Description
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and a trifluoroethyl group
Scientific Research Applications
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
According to Sigma-Aldrich, “1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information includes the following hazard statements: H301, and the following precautionary statements: P301 + P310 . It is also classified as a combustible, acute toxic Cat.3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene typically involves the introduction of the trifluoroethyl group to a fluorobenzene derivative. One common method is the reaction of 1-chloro-2-fluoro-3-nitrobenzene with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., DMF or DMSO).
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced products.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, or hydrophobic interactions. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
- 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene
Uniqueness
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the trifluoroethyl group, makes it a versatile compound for various synthetic and research applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUXRTAVYNYNGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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